molecular formula C5H2F2N2O2 B1322118 2,3-Difluoro-5-nitropyridine CAS No. 954219-68-2

2,3-Difluoro-5-nitropyridine

Cat. No. B1322118
M. Wt: 160.08 g/mol
InChI Key: YJBQJGQRNAZQPG-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitropyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring. While the provided papers do not directly discuss 2,3-Difluoro-5-nitropyridine, they do provide insights into the chemical behavior and properties of structurally related nitropyridines, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of nitropyridine derivatives often involves substitution reactions, as seen in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine , and 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine . These processes typically include steps such as nitration, ammoniation, and oxidation, which are common in the preparation of nitropyridine compounds. The overall yields can vary, with one reported yield being 60.6% .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives is often investigated using spectroscopic methods and quantum chemical calculations. For instance, the structure of 2-amino-4-methyl-3-nitropyridine and its derivatives has been determined using X-ray diffraction and compared with DFT B3LYP/6-311G(2d,2p) calculations . These studies provide detailed information on the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

Nitropyridines can undergo various chemical reactions, including those that involve the nitro group. For example, the reaction of 3-nitropyridine with sulfite ions leads to the formation of disubstituted pyridines . Additionally, nitropyridines can form molecular complexes with other compounds, as seen in the 1:1 complex between 2-amino-5-nitropyridine and 3-nitro-2-pyridone . These reactions and interactions are important for the development of new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines are influenced by their molecular structure. Spectroscopic investigations, such as IR, NMR, and UV-Visible analyses, provide insights into the vibrational frequencies, electronic transitions, and molecular orbitals of these compounds . For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects playing a significant role in the emission spectra . These properties are essential for applications in materials science and chemistry.

Scientific Research Applications

Conformational Analysis and Structural Insights

The molecule of 3,5-difluoro-4-nitropyridine N-oxide shows a twisted conformation around the C-NO2 bond, indicating a significant redistribution of π electrons and providing insights into the structural behavior of similar nitropyridine compounds (Batsanov, 2000).

Chemical Synthesis and Reactivity

2-Chloro-5-fluoropyridine, an analogous compound to 2,3-difluoro-5-nitropyridine, demonstrates potential in chemical synthesis, with reactions leading to various pyridine derivatives. This showcases the reactivity and usefulness of such compounds in synthetic chemistry (Hand & Baker, 1989).

Vibrational Spectral Studies and Molecular Analysis

The vibrational spectral studies of compounds like 2-hydroxy-4-methyl-5-nitropyridine provide valuable information on molecular stability, bond strength, and electron distribution, which are crucial for understanding the behavior of nitropyridine derivatives (Balachandran, Lakshmi, & Janaki, 2012).

Potential in Electronic and Molecular Devices

The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, related to 2,3-difluoro-5-nitropyridine, exhibits charge-induced conformational switching and rectifying behavior. This suggests potential applications in electronic devices and nano-actuators (Derosa, Guda, & Seminario, 2003).

Reaction Kinetics and Mechanisms

Studies on nucleophilic substitutions in pyridine rings, including compounds like 2-chloro-5-nitropyridine, shed light on reaction kinetics and mechanisms relevant to the behavior of 2,3-difluoro-5-nitropyridine in similar chemical environments (Hamed et al., 1997).

Safety And Hazards

2,3-Difluoro-5-nitropyridine is classified as dangerous . The hazard statements include H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions of 2,3-Difluoro-5-nitropyridine research could involve its use in the synthesis of new compounds via nucleophilic aromatic substitution. It could also be used in the development of new pharmaceuticals and agrochemicals due to its interesting and unusual physical, chemical, and biological properties .

properties

IUPAC Name

2,3-difluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBQJGQRNAZQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624536
Record name 2,3-Difluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-nitropyridine

CAS RN

954219-68-2
Record name 2,3-Difluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-5-nitropyridine
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